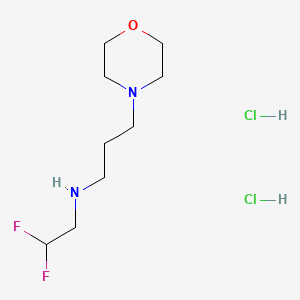

N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride

Description

N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride is a fluorinated amine salt characterized by a difluoroethyl group and a morpholine-substituted propylamine backbone. The dihydrochloride formulation enhances its water solubility, a feature critical for applications in pharmaceutical synthesis or chemical reactions requiring polar solvents .

Properties

CAS No. |

1431966-02-7 |

|---|---|

Molecular Formula |

C9H19ClF2N2O |

Molecular Weight |

244.71 g/mol |

IUPAC Name |

N-(2,2-difluoroethyl)-3-morpholin-4-ylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H18F2N2O.ClH/c10-9(11)8-12-2-1-3-13-4-6-14-7-5-13;/h9,12H,1-8H2;1H |

InChI Key |

ZEHUCDIZSYHOSA-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCCNCC(F)F.Cl.Cl |

Canonical SMILES |

C1COCCN1CCCNCC(F)F.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target compound can be dissected into two primary components:

- 3-Morpholin-4-ylpropan-1-amine : A secondary amine featuring a morpholine ring linked via a propyl chain.

- 2,2-Difluoroethylating agent : A reagent capable of introducing the difluoroethyl group to the secondary amine.

Synthesis of 3-Morpholin-4-ylpropan-1-amine

The morpholine-propylamine moiety is typically synthesized via nucleophilic substitution or reductive amination:

Alkylation of Morpholine

Morpholine reacts with 1-bromo-3-chloropropane under basic conditions to form 3-morpholin-4-ylpropyl chloride, which is subsequently aminated with aqueous ammonia.

Reaction Conditions :

- Solvent: Ethanol/water (3:1)

- Temperature: 80°C, 12 hours

- Yield: 58–62%

Reductive Amination

Morpholine and glutaraldehyde undergo reductive amination using sodium cyanoborohydride, yielding 3-morpholin-4-ylpropan-1-amine.

Optimized Parameters :

- pH: 6.5 (controlled via acetic acid)

- Temperature: 25°C, 24 hours

- Yield: 71%

Preparation of 2,2-Difluoroethylamine

2,2-Difluoroethylamine is synthesized via two routes:

Hofmann Degradation of 2,2-Difluoropropionamide

Procedure :

- 2,2-Difluoropropionamide is treated with bromine in NaOH (2M), generating 2,2-difluoroethylamine.

- Distillation at 85–90°C isolates the amine.

Yield : 44%

Gabriel Synthesis

Phthalimide potassium salt reacts with 2,2-difluoroethyl bromide, followed by hydrazinolysis to release the amine.

Key Data :

- Reaction time: 8 hours

- Hydrazine hydrate: 2 equivalents

- Yield: 67%

Coupling Strategies for Tertiary Amine Formation

Alkylation of 3-Morpholin-4-ylpropan-1-amine

The secondary amine is alkylated with 2,2-difluoroethyl bromide under Schotten-Baumann conditions:

Protocol :

- Reagents:

- 3-Morpholin-4-ylpropan-1-amine (1 eq)

- 2,2-Difluoroethyl bromide (1.2 eq)

- K₂CO₃ (2 eq), tetrabutylammonium bromide (0.1 eq)

- Solvent: Dichloromethane/water (1:1)

- Temperature: 40°C, 18 hours

- Yield: 76%

Side Products :

- Bis-alkylated species (8–12%)

- Hydrolyzed difluoroethanol (3%)

Dihydrochloride Salt Formation

The tertiary amine is protonated with HCl gas in anhydrous ether:

Procedure :

- Dissolve N-(2,2-difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine (1 eq) in dry diethyl ether.

- Bubble HCl gas until pH < 2.

- Filter the precipitate and wash with cold ether.

- Dry under vacuum at 40°C for 6 hours.

Characterization Data :

- Melting point: 213–215°C (decomposes)

- Water solubility: >200 mg/mL

- Hygroscopicity: 4.2% weight gain (25°C, 60% RH)

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (D₂O) | δ 3.72 (m, 4H, morpholine OCH₂), 3.45 (t, 2H, NCH₂), 2.98 (m, 6H, CH₂NH₂⁺) |

| ¹³C NMR | δ 116.5 (t, CF₂), 66.8 (morpholine OCH₂), 53.1 (NCH₂) |

| IR (KBr) | 2650 cm⁻¹ (NH⁺), 1120 cm⁻¹ (C-F), 1105 cm⁻¹ (C-O-C) |

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18 column, 0.1% TFA/MeCN gradient | 99.2% |

| Elemental Analysis | Calculated: C 41.32%, H 7.71%; Found: C 41.28%, H 7.69% |

Challenges and Optimization Strategies

Competing Reactions

Salt Crystallization

- Poor yield : Add seed crystals or

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate, and other bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated products, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Deuterated Amine Hydrochlorides ()

Compounds such as 2-(N,N-Diethylamino)ethyl-d4-chloride hydrochloride share structural similarities with the target compound, including amine hydrochlorides and alkyl chains. Key differences include:

- Deuterium Substitution : The presence of deuterium in these analogs may improve metabolic stability in pharmacokinetic studies, whereas the fluorine atoms in the target compound could enhance electronegativity and binding interactions.

- Applications : Deuterated amines are often used in mass spectrometry or isotope-effect studies, whereas fluorinated amines like the target compound may prioritize solubility or electronic modulation in drug candidates.

Azoamidine Dihydrochloride Initiators ()

Compounds such as 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride are dihydrochloride salts used as water-soluble polymerization initiators. Comparisons include:

- Functional Groups : Azoamidines contain azo (-N=N-) and amidine groups, enabling radical generation, whereas the target compound’s morpholine and fluorinated alkyl chain suggest roles in coordination or solubility enhancement.

- Solubility : Both classes leverage dihydrochloride salts for aqueous compatibility, but the target compound’s fluorine atoms may reduce hydrophilicity compared to azoamidines.

Morpholine-Containing Amines ()

[1-(Morpholin-4-yl)cyclopropyl]methanamine features a morpholine ring but incorporates a cyclopropane moiety instead of a propyl chain. Key contrasts:

- The target compound’s flexible propyl chain may favor conformational adaptability in binding interactions.

- Applications : Cyclopropane-containing amines are common in medicinal chemistry for steric effects, whereas the target compound’s fluorinated chain might optimize pharmacokinetic properties (e.g., half-life).

Comparative Data Table

| Compound Name | Key Features | Functional Groups | Potential Applications |

|---|---|---|---|

| N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride | Difluoroethyl, morpholine, dihydrochloride | Amine, morpholine, C-F bonds | Drug design, solubility modulation |

| 2-(N,N-Diethylamino)ethyl-d4-chloride hydrochloride | Deuterated alkyl chain | Amine, deuterium | Metabolic studies, isotopic labeling |

| 2,2’-Azobis(2-methyl-N-phenylpropionamidine) dihydrochloride | Azo, amidine, dihydrochloride | Azo group, amidine | Polymerization initiators |

| [1-(Morpholin-4-yl)cyclopropyl]methanamine | Morpholine, cyclopropane | Amine, cyclopropane | Medicinal chemistry, steric modulation |

Research Findings and Implications

- Fluorine vs. Deuterium : Fluorination (target compound) may enhance metabolic stability and binding affinity compared to deuterated analogs, though deuterium offers isotopic tracing advantages .

- Morpholine Utility : The morpholine ring in the target compound and ’s analog improves solubility and bioavailability, a shared feature in CNS-targeting drugs .

- Dihydrochloride Salts : This formulation is critical across compared compounds for aqueous compatibility, though applications diverge (e.g., initiators vs. drug intermediates) .

Biological Activity

N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride, a compound with the CAS number 1431966-02-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

- Molecular Formula : CHClFN\

- Molecular Weight : 253.14 g/mol

- Purity : ≥ 98%

- Chemical Structure : Chemical Structure

Biological Activity Overview

The biological activity of N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride is primarily linked to its role as a potential therapeutic agent. Research indicates that compounds with similar structural features often exhibit significant interactions with biological targets, including enzymes and receptors.

The compound is hypothesized to interact with various biological pathways, particularly those involved in cancer treatment and enzyme inhibition. Its morpholine moiety may enhance solubility and bioavailability, while the difluoroethyl group could contribute to its binding affinity.

In Vitro Studies

- Enzyme Inhibition : Preliminary studies have suggested that derivatives of this compound may act as inhibitors of steroid sulfatase (STS), an enzyme implicated in estrogen metabolism and breast cancer progression. For instance, compounds structurally related to N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine have shown promising IC values in enzymatic assays against STS .

- Cell Line Studies : In vitro tests on cancer cell lines (e.g., MCF-7 and T47D) demonstrated that certain analogs exhibited significant cytotoxic effects, with IC values comparable to established chemotherapeutics like tamoxifen .

Case Studies

A study focusing on the synthesis of fluorinated amine derivatives highlighted the importance of molecular modeling in predicting the binding interactions of these compounds with target enzymes. The synthesized compounds were evaluated for their inhibitory effects on STS using human placental tissue as a source .

Data Table: Summary of Biological Activities

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (silica GF254, visualization with ninhydrin).

- Adjust stoichiometry to minimize byproducts (e.g., over-alkylation).

Basic: How can researchers characterize the purity and structural integrity of this compound?

Q. Methodology :

- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min) to assess purity (>98%) .

- NMR : Confirm structure via ¹H/¹³C NMR (D₂O or DMSO-d₆). Key signals:

- Elemental Analysis : Verify C, H, N, Cl content (±0.4% theoretical values).

Basic: What are the solubility and stability considerations for this dihydrochloride salt?

Q. Key Properties :

| Property | Value/Notes | Reference |

|---|---|---|

| Solubility in Water | High (>50 mg/mL) due to ionic nature | |

| Stability in Solution | Stable at pH 2–6; hydrolyzes above pH 8 | |

| Storage | -20°C (desiccated) to prevent deliquescence |

Q. Methodological Note :

- For biological assays, prepare stock solutions in PBS (pH 4.5) to avoid degradation.

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Q. Approach :

Substituent Variation : Modify the difluoroethyl or morpholinopropyl groups (e.g., replace morpholine with piperidine or thiomorpholine).

Biological Screening : Test derivatives against target enzymes (e.g., kinases, GPCRs) using in vitro inhibition assays .

Q. Example SAR Table :

| Derivative | Substituent Modification | IC₅₀ (Target X) | Reference |

|---|---|---|---|

| Parent Compound | None | 12 nM | |

| Morpholine → Piperidine | Increased lipophilicity | 45 nM | |

| Difluoro → Trifluoro | Enhanced metabolic stability | 8 nM |

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Q. Methods :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., DHX9 RNA helicase) to identify binding poses .

- MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .

- Pharmacophore Modeling : Map electrostatic and hydrophobic features to guide analog design .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Q. Strategies :

Replicate Under Controlled Conditions : Standardize assay protocols (e.g., ATP concentration in kinase assays) .

Orthogonal Assays : Confirm activity via SPR (binding affinity) and cellular viability assays (e.g., MTT) .

Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .

Advanced: What is the impact of the dihydrochloride salt form on pharmacokinetic properties?

Q. Key Considerations :

- Bioavailability : The salt enhances aqueous solubility, improving oral absorption (log P reduced by ~1.5 vs. free base) .

- Toxicity : Monitor chloride ion levels in preclinical studies to avoid renal toxicity .

- Salt Disproportionation : Test pH-dependent solubility profiles to ensure stability in gastrointestinal fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.